molecular formula C15H10FN3O3S B2803107 N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide CAS No. 868371-09-9

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide

Cat. No.: B2803107
CAS No.: 868371-09-9
M. Wt: 331.32
InChI Key: MRVOMSBUSFBECS-ICFOKQHNSA-N
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Description

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a specialized benzothiazole derivative of significant interest in biochemical research, particularly in oncology and cell death mechanism studies. This compound features a Z-configuration imine group and incorporates strategic structural elements including a fluorine atom at the 4-position and a nitrobenzamide moiety, which contribute to its electronic properties and biological interactions . The compound's core benzothiazole scaffold is recognized for its potential in modulating protein-protein interactions involved in apoptotic pathways . Researchers utilize this chemical tool primarily to investigate the function and inhibition of B-cell lymphoma 2 (Bcl-2) family proteins, which are critical regulators of programmed cell death and are frequently overexpressed in various cancers . The structural characteristics of this compound, particularly the fluoro-substituted benzothiazole ring system, may facilitate interaction with key biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions, enabling mechanistic studies of apoptosis induction in malignant cells . Current research applications include exploring its potential as a molecular scaffold for developing targeted therapies against hematological malignancies and solid tumors exhibiting anti-apoptotic protein overexpression . Additional investigations focus on structure-activity relationships to optimize binding affinity and selectivity for specific Bcl-2 family members. This compound is provided exclusively for research purposes in laboratory studies aimed at advancing understanding of cell death mechanisms, cancer biology, and therapeutic development. Researchers should implement proper safety protocols including personal protective equipment and work in adequately ventilated areas when handling this material. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O3S/c1-18-13-11(16)6-3-7-12(13)23-15(18)17-14(20)9-4-2-5-10(8-9)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVOMSBUSFBECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves the condensation of 4-fluoro-3-methylbenzothiazole with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, sodium dithionite

    Nucleophiles: Amines, thiols

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Reduction: 3-amino derivative

    Substitution: Various substituted benzothiazole derivatives

    Hydrolysis: 3-nitrobenzoic acid and 4-fluoro-3-methylbenzothiazole

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide would depend on its specific biological activity. Generally, benzothiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Substituent Variations
  • N-[(2Z)-3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide (): Replaces the methyl group with an ethyl substituent and substitutes the nitro group with a methoxy group. Molecular weight: 330.4 g/mol vs. ~336.3 g/mol for the target compound.
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():

    • Features a methoxyphenyl and phenyl substituent on the thiazole ring.
    • Bond angles (e.g., C21–N1–C26: 118.93°) indicate minimal steric strain, comparable to the target compound .
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ():

    • Substitutes benzothiazole with a thienylidene ring.
    • Fluorine atoms on both aromatic systems enhance electronegativity, similar to the target compound .
Crystallographic Data
  • The target compound’s dihydrobenzothiazole ring likely exhibits puckering parameters (e.g., Cremer-Pople coordinates) similar to those in and , where mean σ(C–C) = 0.002–0.003 Å and torsion angles reflect planar to slightly puckered conformations .

Pharmacological and Binding Properties

Angiotensin II Receptor Antagonists ():
  • Thiazol-imine derivatives with methoxyphenyl or bromophenyl substituents show high docking scores (scoring functions: −8.5 to −9.5 kcal/mol) due to hydrogen bonding with residues like Asp281 and Lys197.
Antihypertensive Activity
  • Hydrobromide salts of 4-aryl-N-(aryl)-thiazol-imines (e.g., compound 3(5) in ) exhibit efficacy comparable to valsartan. The nitro group’s electron-withdrawing nature in the target compound could enhance metabolic stability, prolonging therapeutic effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~336.3 ~4.2 5 3
N-(3-ethyl-4-fluoro-...) () 330.4 4.0 4 3
4-Fluoro-N-[3-(2-fluorophenyl)-...] () 344.3 3.8 3 4
  • The nitro group increases polarity (higher hydrogen bond acceptors) but may reduce membrane permeability compared to methoxy or methyl analogues .

Biological Activity

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12F N3O2S
  • Molecular Weight : 295.32 g/mol
  • CAS Number : Not specified in the search results, but can be derived from structural analysis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, nitrobenzoate derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that nitrobenzoate compounds can suppress metastatic activity by targeting specific glycoproteins involved in tumor progression .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been documented to disrupt microtubule formation, which is crucial for cancer cell division.
  • Antiangiogenic Effects : Research has indicated that certain nitrobenzoate derivatives can impede angiogenesis, thereby limiting tumor growth by restricting blood supply .

Study on Nitrobenzoate-Derived Compounds

A notable study investigated the effects of a nitrobenzoate-derived compound (X8) on vascular development using zebrafish models. The findings suggested that X8 exhibited potent antiangiogenic properties, which could be leveraged for therapeutic applications in cancer and other angiogenesis-related diseases .

In Vitro Studies

In vitro assays have demonstrated the efficacy of related compounds against various human cancer cell lines. For example, compounds structurally related to this compound showed significant cytotoxicity against colon cancer cells (HCT 116), with IC50 values indicating effective concentrations for inducing cell death .

Data Table: Summary of Biological Activities

Activity TypeCompound/StudyObserved EffectReference
AnticancerNitrobenzoate X8Inhibits tumor growth and angiogenesis
CytotoxicityVariousInduces apoptosis in HCT 116 cells
Metastatic InhibitionNitrobenzoateSuppresses tumor-cell-induced platelet aggregation

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